molecular formula C16H14ClNO3 B5801418 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Cat. No.: B5801418
M. Wt: 303.74 g/mol
InChI Key: UKZFUQTWSLKHHF-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties, and a chlorinated benzamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)8-10)16(19)18-11-3-5-14-15(9-11)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZFUQTWSLKHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a suitable diol and a benzene derivative.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide: Similar structure with additional fluorine atoms on the benzamide ring.

Uniqueness

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

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